2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a chemical compound that belongs to the class of amides. It features a unique structure characterized by a butanamide backbone with a methyl group and an oxazole ring, which contributes to its potential biological activities. The compound has garnered interest in various scientific fields, including medicinal chemistry and pharmacology, due to its possible therapeutic applications.
This compound is classified under organic compounds, specifically as an amide due to the presence of the amide functional group. It is synthesized through specific organic reactions that incorporate both the butanamide and oxazole moieties, making it a subject of study in synthetic organic chemistry.
The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves multi-step organic reactions. The following methods are commonly employed:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and selectivity during synthesis.
The molecular formula of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide can be represented as CHNO. Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and interactions with biological targets.
2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide may participate in various chemical reactions due to its functional groups:
Technical details such as reaction kinetics and mechanisms can provide insights into how these reactions proceed under different conditions.
Data from biological assays would be necessary to elucidate these mechanisms further.
The physical properties of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl carbon in the amide group.
2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide has potential applications in various scientific fields:
Oxazole rings are five-membered heterocyclic structures containing both nitrogen and oxygen atoms. These scaffolds are pivotal in medicinal chemistry due to their favorable physicochemical properties, such as metabolic stability, moderate polarity, and hydrogen-bonding capacity, which enhance drug bioavailability and target affinity. Over 20 FDA-approved drugs incorporate oxazole or isoxazole nuclei, exemplified by therapeutics like Tafamidis (transthyretin stabilizer for amyloidosis) and Oxaprozin (nonsteroidal anti-inflammatory drug) [2]. The 3,5-disubstitution pattern on the oxazole ring is particularly significant, as it allows for strategic modifications that fine-tune electronic effects, steric bulk, and pharmacophore orientation. This enables precise optimization of pharmacokinetic profiles and receptor interactions in drug candidates [2] [5].
Table 1: FDA-Approved Pharmaceuticals Containing 3,5-Disubstituted Oxazole/Isoxazole Moieties
| Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
|---|---|---|---|
| Tafamidis | Transthyretin Amyloidosis | Transthyretin Stabilizer | 3-Carboxy-substituted benzoxazole |
| Oxaprozin | NSAID (Anti-inflammatory) | Cyclooxygenase Inhibitor | 3,5-Diphenylisoxazole core |
| Texaline | Antimicrobial | Bacterial Cell Wall Synthesis | 4,5-Disubstituted oxazole |
| Pimprinine | Antidepressant | Monoamine Modulation | 2-Amino-4,5-disubstituted oxazole |
The structure-activity relationships (SAR) of oxazole derivatives reveal that electron-donating groups (e.g., methyl) at the 5-position enhance metabolic stability by reducing oxidative degradation. Meanwhile, hydrophobic substituents at the 3-position (e.g., alkyl chains or aromatic systems) promote target binding through van der Waals interactions. These insights drive rational design of novel bioactive compounds, including kinase inhibitors, enzyme modulators, and antimicrobial agents [2] [5]. For example, oxazole-oxadiazole conjugates recently demonstrated potent α-amylase/α-glucosidase inhibition (IC₅₀: 2.10–15.20 µM), outperforming acarbose (IC₅₀: 4.50 µM) in managing diabetes [5] [8].
Chemical Identity and Structural Features2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide (CAS#: 544426-28-0; PubChem CID: 787339) is a 3,5-disubstituted isoxazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1] [3]. Its structure comprises two critical domains:
The compound’s calculated physicochemical properties include a density of 1.138 g/cm³, boiling point of 354.12°C, and moderate lipophilicity (logP: ~2.7), suggesting favorable membrane permeability [3] [4]. Its structural simplicity allows for versatile derivatization at the amide nitrogen or alkyl chain, making it a synthetically accessible scaffold for lead optimization.
Table 2: Structural Analogs of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)pentanamide | C₁₀H₁₆N₂O₂ | 196.25 | Extended alkyl chain (pentanamide) |
| 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | C₉H₁₃BrN₂O₂ | 261.12 | Bromination at β-carbon |
| N-methyl(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | C₆H₁₀N₂O₃S | 190.22 | Sulfonamide replacement of amide |
| N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide | C₁₂H₁₂N₂OS | 232.30 | Thiazole ring substitution |
Therapeutic Potential and Research ApplicationsThis compound exemplifies the strategic integration of "privileged" heterocycles with bioactive pharmacophores. The isoxazole ring’s metabolic resistance and the flexible alkylamide tail mimic structural motifs in clinical agents like the antidiabetic oxazole-oxadiazole hybrids [5] [8]. While direct biological data for this specific molecule are limited in the literature, its analogs exhibit diverse activities:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: